2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide
Overview
Description
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a benzamide group substituted with a 3,4,5-trimethoxybenzyl moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Target of Action
It’s worth noting that benzamide derivatives, to which this compound belongs, have been associated with various biological activities .
Mode of Action
Benzamide derivatives are known to interact with their targets, leading to changes at the molecular level that can result in various biological outcomes .
Biochemical Pathways
Benzamide derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Benzamide derivatives have been associated with various biological activities, suggesting that they can induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4,5-trimethoxybenzyl)benzamide typically involves a multi-step process:
Synthesis of 2,4-Dichlorobenzoyl Chloride: This can be achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amide Coupling: The final step involves the coupling of 2,4-dichlorobenzoyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a suitable base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present.
Scientific Research Applications
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the 3,4,5-trimethoxybenzyl group, resulting in different chemical and biological properties.
3,4,5-Trimethoxybenzylamine: Contains the trimethoxybenzyl group but lacks the dichlorobenzamide moiety.
Uniqueness
2,4-Dichloro-N-(3,4,5-trimethoxybenzyl)benzamide is unique due to the combination of the dichlorobenzamide and trimethoxybenzyl groups, which confer distinct chemical reactivity and potential biological activities not observed in the individual components.
Properties
IUPAC Name |
2,4-dichloro-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-20-17(21)12-5-4-11(18)8-13(12)19/h4-8H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVMIMXMWHEJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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